methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate
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Description
Methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C15H17N3O3S2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.07113376 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiadiazole ring, have been reported to exhibit antimicrobial activity . Therefore, it is plausible that this compound may interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the structural similarity to other thiadiazole derivatives, it can be hypothesized that it may interfere with the normal function of target proteins or enzymes, leading to the inhibition of bacterial growth .
Biochemical Pathways
Thiadiazole derivatives are known to interfere with various biochemical pathways in bacteria, leading to their antimicrobial activity .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may lead to the disruption of normal bacterial function, resulting in their death .
Biological Activity
Methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Structural Overview
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈N₄O₂S
- Molecular Structure : The compound contains a thiadiazole ring, which is known for its diverse biological activities. The presence of the methyl and carbamoyl groups contributes to its pharmacological profile.
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study on related thiadiazole compounds showed that they possess antibacterial and antifungal activities against various pathogens. For instance:
The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
2. Antitumor Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines:
Cell Line | IC₅₀ (µM) | Activity |
---|---|---|
MCF-7 (Breast Cancer) | 0.28 | Strong cytotoxicity |
A549 (Lung Cancer) | 0.52 | Significant inhibition |
HCT-116 (Colon Cancer) | 6.2 | Moderate activity |
These findings suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis, potentially through interaction with tubulin or other cellular targets .
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of thiadiazole derivatives demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and determined minimum inhibitory concentrations (MICs) for various strains.
Study 2: Anticancer Potential
In a comparative study assessing the anticancer potential of several thiadiazole derivatives, this compound was evaluated against established cancer cell lines. Results indicated that this compound induced apoptosis in treated cells, as evidenced by increased levels of caspase activity and morphological changes consistent with programmed cell death.
Properties
IUPAC Name |
methyl 2-[1-[[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-6-4-5-7-11(9)14-17-18-15(23-14)16-13(20)10(2)22-8-12(19)21-3/h4-7,10H,8H2,1-3H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOLPIDWJQNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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